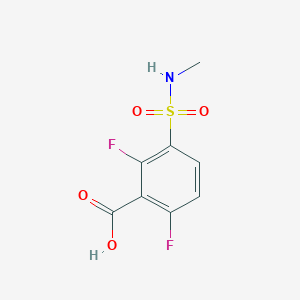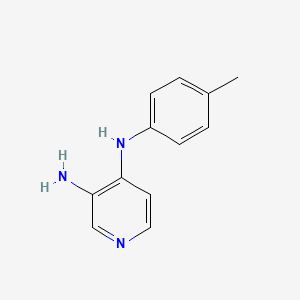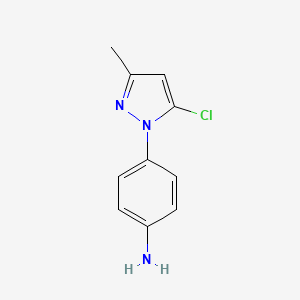
4-(5-Chloro-3-methylpyrazolyl)phenylamine
Übersicht
Beschreibung
4-(5-Chloro-3-methylpyrazolyl)phenylamine, commonly referred to as 5-Chloro-3-methylpyrazolylphenylamine, is an organic compound that is widely used in scientific research. It is a derivative of phenylamine, and it is composed of a phenyl ring with a pyrazolyl group attached to the fifth carbon. It is a colorless, crystalline solid that is soluble in water and various organic solvents.
Wissenschaftliche Forschungsanwendungen
Phosphorescent Materials
Novel iridium complexes with tridentate pyrazolyl ligands have been synthesized, showcasing potential applications in creating phosphorescent materials. These complexes exhibit strong phosphorescence at 77 K, which could be harnessed for advanced material science applications, particularly in the field of organic light-emitting diodes (OLEDs) and other photonic devices (Yang et al., 2008).
Antimicrobial Activity
Research into novel halopyrazole derivatives synthesized from 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde has highlighted their potential in antimicrobial applications. These derivatives have shown efficacy against various bacterial and fungal strains, indicating their utility in developing new antibacterial and antifungal agents (Siddiqui et al., 2013).
Anticancer Research
Pyrazole-beta-diketone dihalotin(IV) compounds have been evaluated for their in vitro antiproliferative activity against melanoma cell lines, presenting a new avenue for cancer treatment research. The structure-activity relationship derived from these studies could inform the development of novel anticancer agents (Pettinari et al., 2006).
Novel Drug Synthesis
The synthesis of pyrazolone derivatives and their evaluation for biological activities, including antimicrobial and cytotoxic effects, offers insights into the development of new therapeutic agents. These compounds are being explored for their potential in treating various diseases, highlighting the versatility of pyrazolyl phenylamine derivatives in drug development (Naik & Malik, 2010).
Wirkmechanismus
Target of Action
Phenylamine compounds, also known as anilines, often interact with various enzymes and receptors in the body due to their aromatic ring structure . Pyrazole derivatives are known to have a wide range of biological activities and can interact with various biological targets .
Mode of Action
The mode of action of phenylamine and pyrazole compounds can vary greatly depending on their specific structure and functional groups. They can act as inhibitors or activators of certain enzymes or receptors, and their interactions can lead to various physiological effects .
Biochemical Pathways
Phenylamine and pyrazole compounds can be involved in various biochemical pathways. For example, they can participate in reactions such as nucleophilic aromatic substitution .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of phenylamine and pyrazole compounds can vary greatly depending on their specific structure and functional groups. Factors such as solubility, stability, and molecular size can all affect their bioavailability .
Result of Action
The molecular and cellular effects of phenylamine and pyrazole compounds can vary greatly depending on their specific structure and functional groups. They can have various physiological effects, ranging from analgesic (pain-relieving) to anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of phenylamine and pyrazole compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Eigenschaften
IUPAC Name |
4-(5-chloro-3-methylpyrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-6-10(11)14(13-7)9-4-2-8(12)3-5-9/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYCWOMZFXEECG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-3-methylpyrazolyl)phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



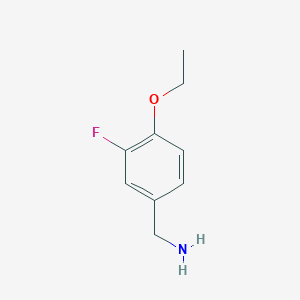
![4-[(4-Chlorophenyl)amino]benzonitrile](/img/structure/B1415038.png)
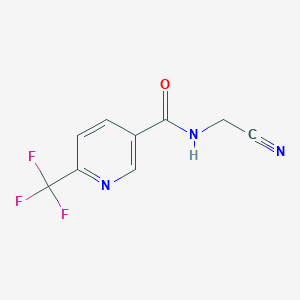
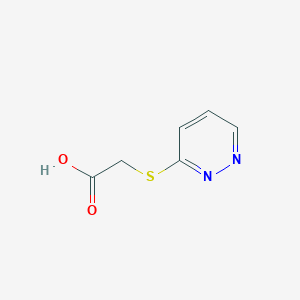
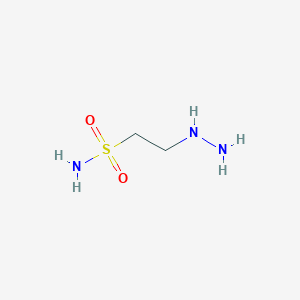

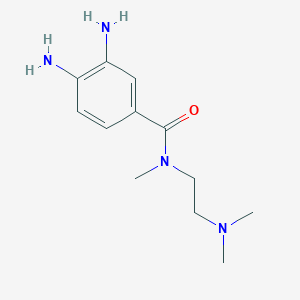
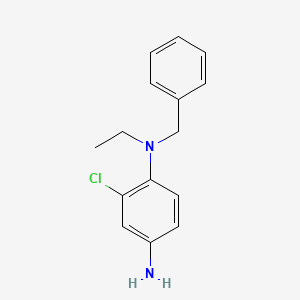
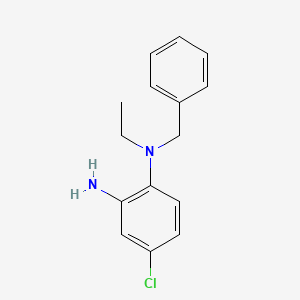
![3-[2-(Methylamino)ethoxy]benzonitrile](/img/structure/B1415052.png)
